molecular formula C12H8N2O5S B13639515 7,8-Dihydroxyphenazine-2-sulfonic acid

7,8-Dihydroxyphenazine-2-sulfonic acid

Cat. No.: B13639515
M. Wt: 292.27 g/mol
InChI Key: QSKVWFKDPMSUJV-UHFFFAOYSA-N
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Description

7,8-Dihydroxyphenazine-2-sulfonic acid is a phenazine derivative known for its redox properties. This compound has garnered attention due to its potential applications in various fields, including energy storage and biological systems. Its unique structure, featuring hydroxyl groups at the 7 and 8 positions and a sulfonic acid group at the 2 position, contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dihydroxyphenazine-2-sulfonic acid typically involves the hydroxylation of phenazine derivatives. One common method includes the sulfonation of phenazine followed by hydroxylation at specific positions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can also be reduced, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may occur at the hydroxyl or sulfonic acid groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed under inert atmosphere conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Production of reduced phenazine derivatives.

    Substitution: Generation of substituted phenazine compounds with altered functional groups.

Scientific Research Applications

7,8-Dihydroxyphenazine-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-dihydroxyphenazine-2-sulfonic acid primarily involves its redox activity. The compound can undergo reversible oxidation and reduction, making it an effective redox mediator. In biological systems, it may interact with various redox-active enzymes and proteins, influencing oxidative stress pathways and cellular redox balance .

Comparison with Similar Compounds

  • 1,4-Dihydroxyphenazine-2-sulfonic acid
  • 1,6-Dihydroxyphenazine-2-sulfonic acid
  • 1,8-Dihydroxyphenazine-2-sulfonic acid
  • 2,7-Dihydroxyphenazine-2-sulfonic acid

Comparison: 7,8-Dihydroxyphenazine-2-sulfonic acid is unique due to the specific positioning of its hydroxyl groups, which influences its redox properties and stability. Compared to other dihydroxyphenazine derivatives, it exhibits distinct solubility and electrochemical behavior, making it particularly suitable for applications in redox flow batteries and other energy storage systems .

Properties

Molecular Formula

C12H8N2O5S

Molecular Weight

292.27 g/mol

IUPAC Name

7,8-dihydroxyphenazine-2-sulfonic acid

InChI

InChI=1S/C12H8N2O5S/c15-11-4-9-10(5-12(11)16)14-8-3-6(20(17,18)19)1-2-7(8)13-9/h1-5,15-16H,(H,17,18,19)

InChI Key

QSKVWFKDPMSUJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=CC(=C(C=C3N=C2C=C1S(=O)(=O)O)O)O

Origin of Product

United States

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